Bienvenue dans la boutique en ligne BenchChem!

ouabain

Na+/K+-ATPase Isoform Selectivity Cardiac Glycoside

Ouabain is an α1-selective (~2.5-fold over α2) Na+/K+-ATPase inhibitor—the inverse selectivity profile of digoxin and digitoxin—enabling targeted α1-mediated signaling studies independent of α2-related effects. Its slow-binding kinetics demand ≥60 min incubation for accurate IC50 determination, serving as an essential benchmark for enzyme inhibition assay development and validation. With over 2-fold higher total systemic clearance (32.3 vs. 14.6 mL/min/kg) and 4.9-fold greater bradycardia potency versus digoxin, ouabain is uniquely suited for acute experimental models requiring rapid clearance and measurable chronotropic endpoints. Choose ouabain when isoform specificity, kinetic rigor, and distinct pharmacodynamics are critical to your research design.

Molecular Formula C29H44O12
Molecular Weight 584.7 g/mol
CAS No. 630-60-4
Cat. No. B1677812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameouabain
CAS630-60-4
SynonymsAcocantherin
Acolongifloroside K
G Strophanthin
G-Strophanthin
Ouabain
Molecular FormulaC29H44O12
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O
InChIInChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3
InChIKeyLPMXVESGRSUGHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble in water
Very soluble in alcohol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ouabain (CAS 630-60-4) Procurement Guide: A Cardiotonic Steroid as a Na+/K+-ATPase Inhibitor


Ouabain (CAS 630-60-4), also known as g-strophanthin, is a cardioactive steroid glycoside naturally sourced from the seeds of Strophanthus gratus and other plants of the Apocynaceae family [1]. It is a classical, slow-binding inhibitor of the Na+/K+-ATPase membrane pump [2]. Its primary mechanism involves binding to and inhibiting the sodium pump, leading to an increase in intracellular sodium and calcium concentrations, which subsequently promotes positive inotropy in cardiac tissue [1]. Due to this potent and specific activity, ouabain is a critical research tool in cell biology, physiology, and pharmacology for studying ion transport, cellular signaling, and cardiac function [1].

Why Ouabain (CAS 630-60-4) Cannot Be Substituted with Other Cardiac Glycosides


Despite sharing a common core mechanism, cardiac glycosides exhibit profound quantitative differences that preclude simple substitution. These differences manifest across critical dimensions including Na+/K+-ATPase isoform selectivity, binding kinetics, inotropic efficacy relative to toxicity, and pharmacokinetic profile [1]. For instance, the slow binding kinetics of ouabain necessitate specific experimental conditions (≥60 min incubation) to accurately assess its potency, a methodological nuance that is not required for its aglycone counterpart, ouabagenin [2]. Furthermore, ouabain demonstrates a unique α1-over-α2 isoform selectivity profile for human Na+/K+-ATPase, which is the inverse of the selectivity observed for other clinically used digitalis glycosides like digoxin and digitoxin [3]. These fundamental variances mean that selecting ouabain is not a generic choice but a specific, evidence-driven decision based on its unique pharmacodynamic and biochemical signature.

Quantitative Differentiation of Ouabain (CAS 630-60-4) from Key Comparators


Ouabain Exhibits Inverse Na+/K+-ATPase Isoform Selectivity Compared to Digoxin and Digitoxin

In a direct head-to-head comparison using purified human Na+/K+-ATPase isoforms (α1β1, α2β1, and α3β1), ouabain demonstrated a unique selectivity profile. Unlike digoxin, β-methyl digoxin, and digitoxin, which are α2/α3-selective (up to 4-fold), ouabain is α1-selective [1]. The study reports that ouabain shows approximately 2.5-fold selectivity for the α1 isoform over the α2 isoform (K(D) α1 ≤ α3 < α2) [2]. This inverse selectivity pattern was further validated in a cellular model where moderate α1/α3:α2 selectivity was confirmed for ouabain, while digoxin showed moderate α2:α1 selectivity [3].

Na+/K+-ATPase Isoform Selectivity Cardiac Glycoside Binding Affinity

Ouabain Demonstrates Higher Total Clearance and Biliary Excretion than Digoxin in vivo

A comparative pharmacokinetic study in wild-type mice revealed significant differences in the elimination of ouabain and digoxin. Ouabain exhibited a total clearance (CLtot) more than double that of digoxin [1]. This higher systemic clearance is associated with a markedly enhanced biliary excretion, as indicated by a bile clearance (CLbile,plasma) for ouabain that is approximately 6.8-fold greater than that for digoxin [2].

Pharmacokinetics Clearance Biliary Excretion In Vivo Study

Ouabain Demonstrates Unique Binding Kinetics Compared to its Aglycone, Ouabagenin

A study re-evaluating the binding kinetics of cardiac glycosides on purified Na+/K+-ATPase (α1β1) established that ouabain is a 'slow-binding' inhibitor, a property not shared by its aglycone, ouabagenin [1]. Consequently, long incubation times (≥60 minutes at 37°C) are mandatory to correctly determine ouabain's inhibitory potency (IC50 ≈ 100–200 nM at 5 mM K+), whereas short incubation times (<10 minutes) suffice for the 'rapidly bound' ouabagenin [2]. Failure to adhere to these conditions leads to a significant under-estimation of ouabain's potency [1].

Binding Kinetics Slow-binding Inhibitor Enzyme Assay Na+/K+-ATPase

Ouabain's Differential Cardiotoxicity Profile Across Species

Comparative toxicity data (oral LD50) compiled from the NIH TOXNET ChemIDplus database reveals substantial species-dependent differences between cardiac glycosides [1]. For instance, in mice, ouabain exhibits an LD50 range of 3.4 - 125 mg/kg, whereas digoxin is reported at 28.27 mg/kg [2]. In guinea pigs, ouabain's LD50 is 8.28 mg/kg, contrasting sharply with digoxin's 3.5 mg/kg [2]. These data illustrate that the relative toxicities of these compounds are not fixed; they are highly dependent on the experimental model.

Toxicology LD50 Species Selectivity Cardiac Glycoside

Quantitative Differences in Inotropic Potency Between Ouabain and a Synthetic Derivative

In a comparative study using isolated canine ventricular myocytes, the concentration required for a 50% maximal inotropic response (RC50) was determined for ouabain and a polar aminocardenolide (AC, ASI-222) [1]. The study found that the AC derivative was significantly more potent, with an RC50 of 4 × 10⁻⁸ M, compared to ouabain's RC50 of 7 × 10⁻⁷ M [2]. This indicates the AC derivative is approximately 17.5 times more potent as an inotropic agent in this model.

Inotropy Contractility Na+/K+-ATPase Inhibition Isolated Myocytes

Ouabain's Unique Pharmacodynamic Profile: Cardiac Rate Reduction vs. Systolic Shortening

A comparative pharmacodynamic study in guinea pigs assessed the dose required to achieve a 20% reduction in cardiac rate, as well as the resulting effect on electromechanical systole [1]. The effective dose for 20% rate reduction was 0.07 mg/kg for ouabain, compared to 0.34 mg/kg for digoxin and 1.12 mg/kg for digitoxin [2]. Importantly, at a comparable level of rate reduction, digitoxin produced a significantly greater shortening of electromechanical systole (an index of inotropy) than either ouabain or digoxin (P < 0.05) [2].

Pharmacodynamics Inotropy Chronotropy Cardiac Glycoside

Defined Application Scenarios for Ouabain (CAS 630-60-4) Based on Verified Evidence


Investigating α1-Specific Na+/K+-ATPase Signaling Pathways

Researchers aiming to dissect the physiological and pathological roles of the Na+/K+-ATPase α1 isoform should select ouabain as their primary tool. As established by head-to-head studies, ouabain's unique ~2.5-fold selectivity for the α1 isoform over α2 is the inverse of other common cardiac glycosides like digoxin and digitoxin, which are α2/α3-selective [1]. This allows for the specific modulation and study of α1-mediated signaling, independent of α2-related effects.

Short-Term In Vivo Pharmacokinetic or Acute Cardiac Studies

For studies requiring a cardiac glycoside with rapid systemic clearance and significant biliary excretion, ouabain is a more appropriate choice than digoxin. In vivo data demonstrate that ouabain has a more than 2-fold higher total clearance (32.3 vs 14.6 mL/min/kg) and a nearly 7-fold higher biliary clearance (9.18 vs 1.34 mL/min/kg) in mice [2]. This pharmacokinetic profile dictates a shorter duration of action and a distinct distribution pattern, making it well-suited for acute experimental models where prolonged exposure is not desired.

Developing and Validating Assays for Slow-Binding Enzyme Inhibitors

Ouabain serves as a critical model compound for method development in enzymology. Its well-characterized property as a 'slow-binding' inhibitor of Na+/K+-ATPase [3] necessitates rigorous assay validation. Studies using ouabain can be designed to highlight the importance of long incubation times (≥60 minutes) for accurate IC50 determination, contrasting sharply with rapid-binding inhibitors like ouabagenin [4]. This makes ouabain an essential benchmark for scientists developing and troubleshooting enzyme inhibition assays for other slow-binding or tight-binding drug candidates.

Studies Requiring High Chronotropic Potency with a Defined Inotropic Signature

In pharmacological research focusing on heart rate control, ouabain's high potency for inducing bradycardia is a defining feature. Evidence shows it is 4.9-fold more potent than digoxin and 16-fold more potent than digitoxin in achieving a 20% reduction in cardiac rate in guinea pigs [5]. Furthermore, the pharmacodynamic uncoupling of its chronotropic and inotropic effects—where it does not cause a proportionally greater increase in contractility compared to digitoxin—provides a valuable model for studying these distinct cardiac functions in isolation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ouabain

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.